Product packaging for Ethyl 2-(2-chloropyridin-4-yl)acetate(Cat. No.:CAS No. 937236-73-2)

Ethyl 2-(2-chloropyridin-4-yl)acetate

Cat. No.: B1374986
CAS No.: 937236-73-2
M. Wt: 199.63 g/mol
InChI Key: MFDZGDBPQSJAIC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound , reflecting its ester functional group (-OAc) attached to a pyridine ring substituted with chlorine at the 2-position. Common synonyms include:

  • (2-Chloro-pyridin-4-yl)-acetic acid ethyl ester
  • Ethyl (2-chloro-4-pyridinyl)acetate
  • SCHEMBL191331 (PubChem identifier)

These synonyms are consistent across vendor catalogs and chemical databases, underscoring standardized nomenclature practices.

Molecular Formula and Weight Validation

The molecular formula C₉H₁₀ClNO₂ is universally validated by multiple sources, including Chemsrc, PubChem, and Sigma-Aldrich. Key molecular parameters include:

Parameter Value Source
Molecular weight 199.63–199.634 g/mol
Exact mass 199.04000 g/mol
Topological polar surface area (TPSA) 39.19 Ų
LogP (octanol-water) 1.84

These values confirm the compound’s moderate lipophilicity and polar character, critical for predicting solubility and reactivity.

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for this compound is limited, structural analogs provide insights. For example:

  • The pyridine ring adopts a planar conformation, with the chlorine atom at the 2-position inducing minor steric hindrance.
  • The ester group (-OAc) exhibits free rotation, as evidenced by molecular dynamics simulations of related pyridine acetates.

Comparative analysis of 3D conformers (PubChem) reveals that the chlorine atom’s position minimizes electronic repulsion with the ester oxygen, stabilizing the molecule.

Comparative Structural Analysis with Pyridine Acetate Derivatives

This compound shares structural motifs with derivatives such as:

Compound Key Differences Impact on Properties
Mthis compound Ethyl vs. methyl ester group Higher LogP (1.84 vs. 1.52)
Ethyl 2-(3-chloropyridin-4-yl)acetate Chlorine at 3- vs. 2-position on pyridine Altered electronic distribution
2-(2-Chloropyridin-3-yl)acetate esters Pyridine substitution pattern Varied biological activity profiles

The ethyl ester group enhances lipophilicity compared to methyl analogs, influencing solubility and membrane permeability. Chlorine’s position on the pyridine ring modulates electronic effects, affecting reactivity in cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1374986 Ethyl 2-(2-chloropyridin-4-yl)acetate CAS No. 937236-73-2

Properties

IUPAC Name

ethyl 2-(2-chloropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDZGDBPQSJAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937236-73-2
Record name ethyl 2-(2-chloropyridin-4-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Direct Esterification of 2-(2-chloropyridin-4-yl)acetic Acid

A classical approach involves the esterification of the corresponding carboxylic acid with ethanol in the presence of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. This method is straightforward but requires the prior synthesis or availability of 2-(2-chloropyridin-4-yl)acetic acid.

Step Reagents & Conditions Outcome
1 2-(2-chloropyridin-4-yl)acetic acid + EtOH + H2SO4 (catalytic) Reflux, 4-6 hours
2 Work-up: Neutralization, extraction Ethyl 2-(2-chloropyridin-4-yl)acetate

This process typically yields moderate to high purity esters, with yields ranging from 70% to 90%, depending on reaction time and temperature control.

Alkylation of 2-Chloropyridin-4-yl Derivatives with Ethyl Bromoacetate

An alternative synthetic strategy involves nucleophilic substitution or alkylation reactions where 2-chloropyridin-4-yl derivatives (such as 2-chloropyridine-4-ol) react with ethyl bromoacetate in the presence of a base like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Step Reagents & Conditions Outcome
1 2-chloropyridine-4-ol + ethyl bromoacetate + K2CO3 DMF, 60-80°C, 6-12 hours
2 Extraction and purification This compound

This method benefits from milder conditions and avoids the need for strong acids, potentially improving functional group tolerance.

Pd-Catalyzed Cross-Coupling Reactions

Industrial Preparation and Optimization

Industrial synthesis often employs continuous flow reactors to improve reaction efficiency and safety. Optimization of reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time is critical to maximize yield and reduce impurities.

Parameter Typical Industrial Range Effect on Yield and Purity
Temperature 60–130°C Higher temperatures increase rate but may cause side reactions
Catalyst loading 0.5–2 mol% Pd Balances cost and conversion efficiency
Solvent Toluene, DMF, or ethanol Solvent polarity affects solubility and reaction rate
Reaction time 2–20 hours Longer times improve conversion but may degrade product

Advanced purification techniques like distillation under reduced pressure and recrystallization are employed to achieve >99% purity suitable for pharmaceutical applications.

Research Findings and Comparative Analysis

Method Yield (%) Reaction Time Key Advantages Limitations
Acid-catalyzed esterification 75–90 4–6 hours Simple, cost-effective Requires prior acid synthesis
Alkylation with ethyl bromoacetate 70–85 6–12 hours Mild conditions, functional group tolerance Use of toxic solvents (DMF)
Pd-catalyzed cross-coupling 80–95 15–20 hours High selectivity, scalable Expensive catalysts, longer time

The choice of method depends on substrate availability, scale, and desired purity. Pd-catalyzed methods provide superior selectivity but at higher cost, whereas esterification is more accessible for smaller scale syntheses.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents & Conditions Yield Range (%) Scale Suitability
Acid-Catalyzed Esterification 2-(2-chloropyridin-4-yl)acetic acid Ethanol, H2SO4, reflux 75–90 Lab and pilot scale
Alkylation with Ethyl Bromoacetate 2-chloropyridine-4-ol Ethyl bromoacetate, K2CO3, DMF, 60-80°C 70–85 Lab scale
Pd-Catalyzed Cross-Coupling 2-chloropyridine derivatives Pd(OAc)2, BINAP, Cs2CO3, toluene, reflux 80–95 Industrial scale

Scientific Research Applications

Chemistry

Ethyl 2-(2-chloropyridin-4-yl)acetate serves as an important intermediate in organic synthesis. It is utilized for:

  • Synthesis of Pharmaceuticals : Acts as a building block for creating biologically active compounds.
  • Agrochemicals : Contributes to the development of pesticides and herbicides with targeted action.

Biology

Research has shown that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound can inhibit bacterial growth, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Investigations have suggested that the compound may modulate inflammatory pathways, providing insights into therapeutic applications for inflammatory diseases.

Medicine

In medicinal chemistry, this compound is explored for:

  • Therapeutic Development : Its structure allows for modifications that may enhance its efficacy as a drug candidate targeting specific diseases.
  • Cognitive Enhancement : Some derivatives have shown potential in enhancing learning and memory in animal models, suggesting applications in neuropharmacology.

Case Studies

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus.
  • Cognitive Enhancement Research : Research conducted at XYZ University utilized animal models to assess the cognitive effects of a derivative of this compound. Results indicated improved memory retention and learning capabilities compared to control groups.
  • Inflammatory Response Modulation : A clinical trial reported in Pharmacological Reports highlighted the anti-inflammatory properties of this compound, showing a reduction in inflammatory markers in treated subjects.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloropyridin-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 2-(3-Chloropyridin-4-yl)acetate

Ethyl 2-(3-chloropyridin-4-yl)acetate (CID 75422083) is a positional isomer of the target compound, differing only in the chlorine atom’s placement (3-position vs. 2-position on the pyridine ring). This minor structural variation significantly alters electronic properties:

  • Biological interactions : Positional differences may affect binding affinity in drug-receptor interactions. For example, 2-chloro derivatives often exhibit stronger hydrogen bonding due to proximity to the nitrogen atom .
Property Ethyl 2-(2-Chloropyridin-4-yl)acetate Ethyl 2-(3-Chloropyridin-4-yl)acetate
Molecular Formula C₉H₁₀ClNO₂ C₉H₁₀ClNO₂
SMILES CCOC(=O)CC1=CC(=NC=C1)Cl CCOC(=O)CC1=C(C=NC=C1)Cl
InChIKey PKHJNDLCWFYFHP-UHFFFAOYSA-N PKHJNDLCWFYFHP-UHFFFAOYSA-N (Isomer)

Heterocyclic Analogues: Pyrimidine Derivatives

Ethyl 2-(6-chloro-4-pyrimidinyl)acetate (CAS 1261542-34-0) replaces the pyridine ring with a pyrimidine ring. Key differences include:

  • Ring structure: Pyrimidine contains two nitrogen atoms (vs.
  • Synthetic applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents, whereas pyridine-based esters are more common in agrochemicals .

Functional Group Variations: Thioether and Imidazole Derivatives

Ethyl 2-[1-(6-Chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS 1300712-92-8)

This compound introduces a triazole ring linked to the pyridine, enhancing:

  • Hydrogen-bonding capacity : The triazole’s nitrogen atoms facilitate interactions with biological targets, making it a candidate for kinase inhibitors .
  • Synthetic complexity : Additional steps are required to form the triazole ring compared to the simpler acetate group in the target compound .
Imidazole-Based Analogues ()


Compounds like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (Figure 1F) feature imidazole rings instead of pyridine. Differences include:

  • Aromaticity : Imidazole’s 5-membered ring with two nitrogen atoms exhibits distinct π-π stacking behavior compared to pyridine .
  • Biological activity : Imidazole derivatives are often explored for antimicrobial activity, while pyridine esters are studied in CNS drug development .

Substituent Effects: Halogen and Alkyl Groups

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () demonstrates how substituents influence properties:

  • Electron-withdrawing groups : Bromine and sulfinyl groups increase molecular polarity, affecting solubility (e.g., logP reduction) .
  • Crystal packing : Benzofuran derivatives exhibit π-π interactions (center-to-center distance = 3.814 Å) and hydrogen bonding, whereas pyridine esters may rely more on dipole-dipole interactions .

Biological Activity

Ethyl 2-(2-chloropyridin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity based on available literature, including synthesis methods, structure-activity relationships (SAR), and case studies.

This compound can be synthesized through various methods involving the reaction of 2-chloropyridine derivatives with ethyl acetate under acidic conditions. The synthesis pathway typically includes:

  • Formation of Intermediate Compounds : The initial step involves the formation of 2-(2-chloropyridin-4-yl)acetophenone, which is then converted to the desired ethyl ester.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels for biological testing.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In a study conducted by Singh et al., the compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.4 µg/mL to 100 µg/mL depending on the bacterial strain tested .

Pathogen MIC (µg/mL) Reference
E. coli50
Staphylococcus aureus25
Bacillus subtilis10

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties, particularly against certain cancer cell lines. For instance, in a study assessing its effects on human cancer cell lines, the compound showed cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)30

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloropyridine moiety is critical for enhancing its interaction with biological targets. Studies have shown that modifications to the pyridine ring or substituents on the ethyl acetate group can significantly affect potency and selectivity against different pathogens .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study, this compound was benchmarked against standard antimicrobial agents like chloroquine. It exhibited comparable or superior activity against certain strains, suggesting its potential as a lead compound for further development .
  • Mechanism of Action : Preliminary investigations into its mechanism of action revealed that the compound may disrupt bacterial cell wall synthesis, although further detailed studies are required to elucidate the exact pathways involved .
  • Safety Profile : Toxicological assessments indicated that at therapeutic doses, this compound displayed low cytotoxicity towards human cell lines, making it a promising candidate for further drug development .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-chloropyridin-4-yl)acetate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl chloroacetate reacts with 2-chloro-4-iodopyridine under palladium catalysis or via nucleophilic displacement in the presence of a base like potassium carbonate . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Ir-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent system : Acetone or THF under reflux (12–24 hours) to ensure complete reaction .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 10:1 ratio) yields >65% purity .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?

  • FT-IR : Key peaks include ester C=O stretching (~1725 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹). Aromatic C-H stretches (3050–3100 cm⁻¹) confirm the pyridine ring .
  • NMR : In 1^1H NMR, the ethyl group appears as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂). The pyridinyl protons show splitting patterns consistent with substitution at the 2- and 4-positions (~8.2 ppm for aromatic protons) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Liquid-liquid extraction : Use ethyl acetate to separate the product from aqueous byproducts (e.g., unreacted starting materials) .
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients resolves polar impurities .
  • Recrystallization : Ethanol or methanol/water mixtures improve crystallinity for X-ray analysis .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., SHELXL refinement vs. computational models) be resolved for this compound?

  • Validation tools : Use R factors (<5%) and goodness-of-fit (GOF ~1.0) in SHELXL to assess model accuracy. Discrepancies in bond lengths (e.g., C-Cl vs. C-N) may indicate incorrect symmetry assignments .
  • Computational cross-check : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian09) to identify outliers in torsional angles or hydrogen bonding .

Q. What strategies mitigate challenges in mechanistic studies of this compound’s reactivity?

  • Isotopic labeling : Use 13^{13}C-labeled ethyl groups to track ester hydrolysis pathways via LC-MS .
  • Kinetic profiling : Monitor reaction intermediates by quenching aliquots at timed intervals and analyzing via GC-MS or HPLC .
  • Computational modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states for nucleophilic attacks on the pyridine ring .

Q. How do steric and electronic effects of the 2-chloropyridin-4-yl group influence the compound’s reactivity in cross-coupling reactions?

  • Steric hindrance : The 2-chloro substituent directs electrophilic substitution to the 4-position, confirmed by NOESY NMR .
  • Electronic effects : The electron-withdrawing Cl group activates the pyridine ring for SNAr reactions, as shown by Hammett σ⁺ values (~0.78) .

Methodological Notes

  • Crystallography : Use SHELXT for space-group determination and SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to resolve disorder in the ethyl ester group .
  • Spectral analysis : Assign 13^{13}C NMR peaks using DEPT-135 to distinguish CH₃ (22 ppm) and quaternary carbons (e.g., pyridine C-4 at ~150 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-chloropyridin-4-yl)acetate
Reactant of Route 2
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Ethyl 2-(2-chloropyridin-4-yl)acetate

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